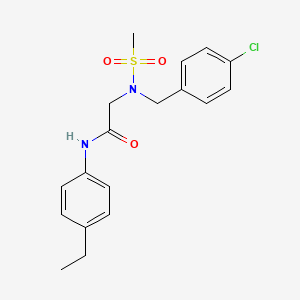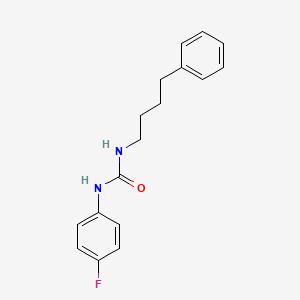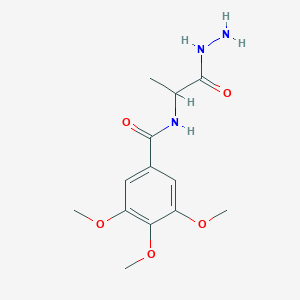
N~2~-(4-chlorobenzyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" is a compound with potential affinity to the glycine binding site of the NMDA receptor. The molecule's structure and activity have been studied to understand its ligand-receptor interaction within the glycine-binding site, which is crucial for interpreting the mode of interaction and potentially guiding the design of novel therapeutic agents (Karolak‐Wojciechowska, Mrozek, & Kieć‐Kononowicz, 2000).
Synthesis Analysis
The synthesis of related compounds often employs strategies like reductive alkylation and uses various reagents for activating or protecting functional groups during the synthesis process. Techniques such as glycosyl triflate formation from thioglycosides and C(sp3)−H arylation using glycinamide hydrochloride as a directing group are notable examples in the field of synthetic organic chemistry that could be relevant for synthesizing complex molecules like "N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" (Crich & Smith, 2000); (Wen & Li, 2020).
Molecular Structure Analysis
The molecular structure of compounds related to "N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" has been determined using techniques like X-ray crystallography. These studies provide insights into the geometric configuration, bond lengths, and angles, crucial for understanding the molecule's interaction with biological targets (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Chemical properties, such as reactivity with specific reagents or under certain conditions, are fundamental aspects of organic compounds. For instance, the use of methylsulfenyl cation as an activator for glycosylation reactions showcases the type of chemical transformations that could be applied to or affect the synthesis and modification of "N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" (Dasgupta & Garegg, 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application and handling. The detailed crystallographic analysis provides insights into the compound's solid-state structure, which influences its solubility and stability (Al-Hourani et al., 2020).
Chemical Properties Analysis
The chemical properties encompass reactivity, stability under various conditions, and interactions with biological molecules. Understanding these properties is essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent. Studies on related compounds, focusing on their synthesis, reactivity, and interaction with biological targets, provide valuable insights (Crich & Smith, 2000); (Wen & Li, 2020).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-3-14-6-10-17(11-7-14)20-18(22)13-21(25(2,23)24)12-15-4-8-16(19)9-5-15/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHZYJVOGKSRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5220607.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5220609.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5220616.png)

![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)


![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)
![methyl 4,5-dimethyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5220649.png)
![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)